Dimethyl Glutarate

Catalog No.
S526198
CAS No.
1119-40-0
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl Glutarate

CAS Number

1119-40-0

Product Name

Dimethyl Glutarate

IUPAC Name

dimethyl pentanedioate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3

InChI Key

XTDYIOOONNVFMA-UHFFFAOYSA-N

SMILES

Array

solubility

VERY SOL IN ALC, ETHER

Synonyms

dimethyl glutarate, glutaric acid dimethyl ester, pentanedioic acid, 1,5-dimethyl ester, pentanedioic acid, dimethyl ester

Canonical SMILES

COC(=O)CCCC(=O)OC

The exact mass of the compound Dimethyl glutarate is 160.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.37 mvery sol in alc, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58578. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Glutarates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Dimethyl glutarate (CAS 1119-40-0) is a linear aliphatic dibasic ester characterized by a boiling point of 210-215 °C and a low vapor pressure of 0.13 hPa at 20 °C . Industrially, it serves as a low-toxicity, low-VOC solvent and a critical C5 structural building block in polymer synthesis [1]. Procurement decisions for pure dimethyl glutarate typically hinge on its specific Hansen Solubility Parameters, which enable the dissolution of polar resins, and its exact thermal profile, which dictates evaporation rates in coatings and cleaning formulations .

Generic substitution of pure dimethyl glutarate fails across both solvent and synthesis applications due to strict physical and chemical tolerances. In polymer synthesis, replacing pure dimethyl glutarate with a standard commercial dibasic ester mixture (a crude blend of C4, C5, and C6 esters) introduces chain-length randomization, which alters targeted crystallinity and thermal properties in the resulting polyesters or polyamides [1]. In formulation contexts, substituting dimethyl glutarate with traditional solvents like N-Methyl-2-pyrrolidone (NMP) introduces severe reproductive toxicity and regulatory compliance burdens, while using adjacent pure esters like dimethyl succinate or dimethyl adipate drastically alters the evaporation rate, leading to either premature flash-off or persistent residues[2].

Optimized Evaporation and Boiling Point Profile vs. Adjacent Dibasic Esters

Dimethyl glutarate provides an intermediate thermal profile with a boiling point of 210-215 °C, sitting precisely between dimethyl succinate (200 °C) and dimethyl adipate (252 °C) [1]. This specific thermal window allows for controlled drying times in coatings and cold cleaning applications, avoiding the rapid flash-off associated with dimethyl succinate and the prolonged drying times or persistent residues caused by dimethyl adipate [1].

Evidence DimensionBoiling Point / Evaporation Control
Target Compound DataDimethyl Glutarate (BP: 210-215 °C)
Comparator Or BaselineDimethyl Succinate (BP: 200 °C) and Dimethyl Adipate (BP: 252 °C)
Quantified Difference10-15 °C higher than DMS; ~40 °C lower than DMA
ConditionsStandard atmospheric pressure distillation

Formulators must select pure dimethyl glutarate when the rapid evaporation of DMS or the prolonged drying of DMA causes film defects or cleaning inefficiencies.

Strict Chain-Length Uniformity in Polyester and Polyamide Synthesis

When synthesizing specialized bio-based polyesters or polyamides, using pure dimethyl glutarate ensures strict C5 repeating unit uniformity[1]. Substituting pure dimethyl glutarate with a standard commercial Dibasic Ester (DBE) mixture—which contains mixed C4, C5, and C6 esters—results in randomized polymer chains. Pure dimethyl glutarate allows for precise control over the degree of crystallinity (typically 13% to 27% in specific furan-based polyesters) and predictable glass transition temperatures, which are compromised by the structural heterogeneity of crude DBE blends[1].

Evidence DimensionPolymer Chain Uniformity / Crystallinity
Target Compound DataPure Dimethyl Glutarate (>99% C5 ester)
Comparator Or BaselineStandard DBE mixture (Mixed C4/C5/C6 esters)
Quantified DifferenceUniform C5 repeating units vs. randomized C4/C5/C6 incorporation
ConditionsEnzymatic polycondensation or bulk polymerization of polyesters/polyamides

Procurement of pure dimethyl glutarate is mandatory for advanced materials manufacturing where precise thermal and mechanical polymer properties are required.

Hansen Solubility Parameter Alignment for NMP Replacement

Dimethyl glutarate serves as a direct, lower-toxicity drop-in replacement for N-Methyl-2-pyrrolidone (NMP) in dissolving polar polymers like PVC and polyurethanes [1]. While NMP is a restricted reproductive toxicant, dimethyl glutarate matches its solvation efficacy through closely aligned Hansen Solubility Parameters, achieving a low Flory-Huggins interaction parameter for polar resins without the severe regulatory compliance costs and health hazards associated with NMP handling [1].

Evidence DimensionPolymer Solvation Efficacy / Toxicity Profile
Target Compound DataDimethyl Glutarate (Non-CMR, low toxicity)
Comparator Or BaselineN-Methyl-2-pyrrolidone (Restricted CMR substance)
Quantified DifferenceElimination of CMR regulatory restrictions with equivalent polymer swelling/dissolution capability
ConditionsPolymer dissolution modeling (HSPiP) and formulation testing

Buyers can eliminate NMP-related safety and compliance overhead while maintaining critical processability in polymer coatings.

Eco-Friendly Paint Strippers and Industrial Cleaners

Leveraging its intermediate boiling point (210-215 °C) and favorable Hansen Solubility Parameters, pure dimethyl glutarate is utilized to formulate cold cleaning solvents and paint strippers. It replaces toxic N-Methyl-2-pyrrolidone (NMP) and methylene chloride without sacrificing the penetration power required for polyurethane and epoxy removal .

Synthesis of Uniform Polyesters and Polyamides

Pure dimethyl glutarate is the required precursor for synthesizing specialized polymers, such as polyamide 6,5 and bio-based furan polyesters. Strict C5 chain uniformity is necessary to maintain targeted crystallinity and thermal stability, preventing the structural randomization caused by crude dibasic ester mixtures [1].

Non-Toxic Solvents for Polyurethane and PVC Coatings

Dimethyl glutarate is utilized as a primary solvent in the preparation of PVC paints and polyurethane synthetic leathers. It provides necessary resin dissolution capabilities while ensuring compliance with stringent environmental and occupational safety regulations that restrict traditional CMR-classified solvents .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dimethyl glutarate is a colorless liquid. (USCG, 1999)
Liquid; Water or Solvent Wet Solid, Liquid
Liquid with an agreeable odor; [HSDB]
Colorless liquid

Color/Form

LIQUID

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

160.07355886 Da

Monoisotopic Mass

160.07355886 Da

Boiling Point

199.4 to 203 °F at 13 mmHg (USCG, 1999)
213.5-214 °C @ 752 MM HG; 93.5-94.5 °C @ 13 MM HG
199.4-203 °F

Flash Point

218 °F (USCG, 1999)
103 °C
218 °F

Heavy Atom Count

11

Density

1.087 (USCG, 1999) - Denser than water; will sink
1.0876 @ 20 °C/4 °C
1.087

LogP

0.62 (LogP)

Odor

FAINT AGREEABLE ODOR

Appearance

Solid powder

Melting Point

-42.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1I9VFA346P

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 910 of 1008 companies (only ~ 9.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.18 mmHg

Other CAS

1119-40-0

Wikipedia

Dimethyl glutarate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Solvent; Antistatic; Emollient

Methods of Manufacturing

ESTERIFICATION OF METHYL ALCOHOL WITH GLUTARIC ACID

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Wholesale and Retail Trade
Textiles, apparel, and leather manufacturing
All Other Basic Organic Chemical Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Paint and Coating Manufacturing
Machinery Manufacturing
Transportation Equipment Manufacturing
Other (requires additional information)
Adhesive Manufacturing
Computer and Electronic Product Manufacturing
Fabricated Metal Product Manufacturing
Printing Ink Manufacturing
Plastics Product Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Custom Compounding of Purchased Resins
Services
Printing and Related Support Activities
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Pentanedioic acid, 1,5-dimethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
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2: Krueger S, Moritz G, Lindemann P, Radisch D, Tschuch G. Male Pheromones Influence the Mating Behavior of Echinothrips americanus. J Chem Ecol. 2016 Apr;42(4):294-9. doi: 10.1007/s10886-016-0685-z. Epub 2016 Mar 23. PubMed PMID: 27008648.
3: Gayán E, Condón S, Álvarez I, Nabakabaya M, Mackey B. Effect of pressure-induced changes in the ionization equilibria of buffers on inactivation of Escherichia coli and Staphylococcus aureus by high hydrostatic pressure. Appl Environ Microbiol. 2013 Jul;79(13):4041-7. doi: 10.1128/AEM.00469-13. Epub 2013 Apr 26. PubMed PMID: 23624471; PubMed Central PMCID: PMC3697583.
4: Wang Y, Cannon FS, Salama M, Fonseca DA, Giese S. Characterization of pyrolysis products from a biodiesel phenolic urethane binder. Environ Sci Technol. 2009 Mar 1;43(5):1559-64. PubMed PMID: 19350935.
5: Kelly DP, Kennedy GL Jr, Keenan CM. Reproduction study with dibasic esters following inhalation in the rat. Drug Chem Toxicol. 1998 Aug;21(3):253-67. PubMed PMID: 9706459.
6: Nair RS, Dudek BR, Grothe DR, Johannsen FR, Lamb IC, Martens MA, Sherman JH, Stevens MW. Mixture risk assessment: a case study of Monsanto experiences. Food Chem Toxicol. 1996 Nov-Dec;34(11-12):1139-45. PubMed PMID: 9119327.
7: Alvarez L, Driscoll C, Kelly DP, Staples RE, Chromey NC, Kennedy GL Jr. Developmental toxicity of dibasic esters by inhalation in the rat. Drug Chem Toxicol. 1995 Nov;18(4):295-314. PubMed PMID: 8586022.
8: Olson MJ, Martin JL, LaRosa AC, Brady AN, Pohl LR. Immunohistochemical localization of carboxylesterase in the nasal mucosa of rats. J Histochem Cytochem. 1993 Feb;41(2):307-11. PubMed PMID: 8419465.
9: Turner JP, Meldrum BS. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex. Br J Pharmacol. 1991 Oct;104(2):445-51. PubMed PMID: 1797311; PubMed Central PMCID: PMC1908570.
10: Trela BA, Bogdanffy MS. Cytotoxicity of dibasic esters (DBE) metabolites in rat nasal explants. Toxicol Appl Pharmacol. 1991 Sep 1;110(2):259-67. PubMed PMID: 1891773.
11: Morris JB, Clay RJ, Trela BA, Bogdanffy MS. Deposition of dibasic esters in the upper respiratory tract of the male and female Sprague-Dawley rat. Toxicol Appl Pharmacol. 1991 May;108(3):538-46. PubMed PMID: 2020975.
12: Trela BA, Bogdanffy MS. Carboxylesterase-dependent cytotoxicity of dibasic esters (DBE) in rat nasal explants. Toxicol Appl Pharmacol. 1991 Feb;107(2):285-301. PubMed PMID: 1994511.
13: Bogdanffy MS, Kee CR, Hinchman CA, Trela BA. Metabolism of dibasic esters by rat nasal mucosal carboxylesterase. Drug Metab Dispos. 1991 Jan-Feb;19(1):124-9. PubMed PMID: 1673384.
14: Freed WJ, Braun DE. Anticonvulsant activity of deaminated analogues of glutamic acid diethyl ester (GDEE). Brain Res. 1988 Aug 30;459(1):157-62. PubMed PMID: 3167573.
15: Carles C, Martin P. Kinetic study of the action of bovine chymosin and pepsin A on bovine kappa-casein. Arch Biochem Biophys. 1985 Nov 1;242(2):411-6. PubMed PMID: 3933422.
16: Sasaki I, Gotoh H, Yamamoto R, Hasegawa H, Yamashita J, Horio T. Hydrophobic-ionic chromatography. Its application to purification of porcine pancreas enzymes. J Biochem. 1979 Nov;86(5):1537-48. PubMed PMID: 316432.

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